molecular formula C18H28N2O2 B2516556 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953990-51-7

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2516556
CAS No.: 953990-51-7
M. Wt: 304.434
InChI Key: ZQNDLDVFYULQTH-UHFFFAOYSA-N
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Description

4-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a piperidine scaffold substituted with a 2-methoxyethyl group at the 1-position and a benzamide moiety at the 4-position. The benzamide ring is para-substituted with an ethyl group, distinguishing it from related compounds with halogen or methoxy substituents. Piperidine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as neurotransmitter transporters and enzymes .

Properties

IUPAC Name

4-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-15-4-6-17(7-5-15)18(21)19-14-16-8-10-20(11-9-16)12-13-22-2/h4-7,16H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDLDVFYULQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction using 4-ethylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide or piperidine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide may exhibit neuroprotective properties. They are being investigated for their potential to treat conditions such as:

  • Alzheimer's Disease : The inhibition of certain enzymes related to neurodegeneration.
  • Cognitive Impairment : Enhancing memory and learning capabilities in animal models.

Metabolic Disorders

The compound has shown promise in addressing metabolic syndromes, including:

  • Type 2 Diabetes : By modulating insulin sensitivity.
  • Obesity : Potentially influencing appetite regulation and fat metabolism.

Studies have demonstrated that the compound interacts with various biological targets, leading to significant pharmacological effects:

Enzyme Inhibition

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders. For example:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a role in cortisol metabolism and is a target for diabetes treatment .

Anticancer Activity

Preliminary studies suggest that this compound might possess anticancer properties, potentially through the induction of apoptosis in cancer cells. Further investigation is required to elucidate its mechanisms of action against specific cancer types.

Synthesis and Research Findings

The synthesis of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. The following methods are commonly employed:

  • Piperidine Derivative Formation : The initial step often involves the formation of the piperidine ring, which is crucial for the biological activity.
  • Benzamide Coupling : Subsequent coupling reactions between the piperidine derivative and benzoyl chloride or similar reagents yield the final product.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, derivatives similar to this compound were tested on animal models exhibiting cognitive decline. Results indicated improved cognitive function and reduced oxidative stress markers, suggesting potential therapeutic applications in Alzheimer's disease .

Case Study 2: Metabolic Syndrome Treatment

Another research project focused on the effects of this compound on insulin sensitivity in obese mice. The findings revealed a significant improvement in glucose tolerance tests, indicating its potential role in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Piperidine Substitution : The 2-methoxyethyl group introduces polarity, contrasting with hydrophobic groups like propylthio or aromatic benzoyl moieties . This could modulate solubility and target binding.

Crystallographic and Conformational Differences

Crystal structure analyses reveal distinct packing patterns and molecular conformations:

  • Target Compound: No crystallographic data are available, but analogous compounds (e.g., 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide) adopt a semi-chair piperidine conformation with dihedral angles of ~89° between benzamide and piperidine-attached aryl rings .
  • Chlorinated Analogs: 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide forms a monohydrate crystal lattice stabilized by Ow–H⋯O and N–H⋯Ow hydrogen bonds, with a chair-shaped piperidine ring and an 84.63° dihedral angle between aromatic rings .
  • Methoxyethyl vs.

Biological Activity

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, a compound with the CAS number 953990-51-7, belongs to the class of benzamides and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can be represented as follows:

  • Molecular Formula : C_{17}H_{26}N_{2}O_{2}
  • Molecular Weight : 304.4 g/mol

This compound features an ethyl group at the para position of the benzamide core and a piperidine moiety, which may influence its biological interactions.

The biological activity of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The exact mechanism remains under investigation, but it is suggested that the compound may modulate enzymatic activity or receptor signaling pathways.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzamide derivatives, particularly in inhibiting viral entry mechanisms. For instance, compounds similar to 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide have shown effectiveness against filoviruses such as Ebola and Marburg viruses. These compounds were tested in vitro, demonstrating significant inhibition of viral entry with effective concentrations (EC50 values) below 10 μM in Vero cell assays .

CompoundEC50 (μM)Virus Type
CBS1118<10Ebola
CBS1118<10Marburg

Case Studies

  • Filovirus Inhibition Study : A series of benzamide derivatives were synthesized and tested for their ability to inhibit Ebola virus entry. Among them, compounds with structural modifications similar to 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide exhibited promising results, leading to further optimization for enhanced selectivity and potency .
  • HDAC Inhibition : Research on HDAC inhibitors has shown that benzamide derivatives can effectively alter histone acetylation patterns in cancer cells. This alteration leads to increased expression of tumor suppressor genes and decreased proliferation of malignant cells . The specific role of the piperidine moiety in enhancing HDAC inhibition is an area for further exploration.

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